magnesium;1-phenylpyrazole;bromide magnesium;1-phenylpyrazole;bromide
Brand Name: Vulcanchem
CAS No.: 55317-62-9
VCID: VC20644216
InChI: InChI=1S/C9H7N2.BrH.Mg/c1-2-5-9(6-3-1)11-8-4-7-10-11;;/h1-5,7-8H;1H;/q-1;;+2/p-1
SMILES:
Molecular Formula: C9H7BrMgN2
Molecular Weight: 247.37 g/mol

magnesium;1-phenylpyrazole;bromide

CAS No.: 55317-62-9

Cat. No.: VC20644216

Molecular Formula: C9H7BrMgN2

Molecular Weight: 247.37 g/mol

* For research use only. Not for human or veterinary use.

magnesium;1-phenylpyrazole;bromide - 55317-62-9

Specification

CAS No. 55317-62-9
Molecular Formula C9H7BrMgN2
Molecular Weight 247.37 g/mol
IUPAC Name magnesium;1-phenylpyrazole;bromide
Standard InChI InChI=1S/C9H7N2.BrH.Mg/c1-2-5-9(6-3-1)11-8-4-7-10-11;;/h1-5,7-8H;1H;/q-1;;+2/p-1
Standard InChI Key XZINYRUVCUXULH-UHFFFAOYSA-M
Canonical SMILES C1=CC=C([C-]=C1)N2C=CC=N2.[Mg+2].[Br-]

Introduction

Chemical Identity and Structural Properties

Magnesium;1-phenylpyrazole;bromide belongs to the class of Grignard reagents, characterized by a magnesium center bonded to an organic ligand and a halide. Its molecular structure features a 1-phenylpyrazole group, where the pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) is substituted with a phenyl group at the 1-position . The magnesium atom is coordinated to the pyrazole’s nitrogen and a bromide ion, with additional solvation from ether or tetrahydrofuran (THF) in practical preparations .

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.55317-62-9
Molecular FormulaC₉H₇BrMgN₂
Molecular Weight247.37 g/mol
IUPAC Namemagnesium;1-phenylpyrazole;bromide
SolubilitySoluble in THF, ether
StabilityAir- and moisture-sensitive

The compound’s X-ray crystallography data (unavailable in open literature) would likely reveal a tetrahedral geometry around magnesium, similar to phenylmagnesium bromide . The Mg–N and Mg–Br bond lengths are expected to align with typical Grignard reagents (~220 pm and ~244 pm, respectively) .

Synthesis and Optimization

The synthesis of magnesium;1-phenylpyrazole;bromide follows Grignard reagent protocols, albeit with modifications for the pyrazole substrate.

Challenges and Solutions

  • Moisture Sensitivity: Strict anhydrous techniques (e.g., Schlenk lines) are required to prevent hydrolysis to benzene and Mg(OH)Br .

  • Substrate Reactivity: The electron-rich pyrazole ring may necessitate elevated temperatures or activated magnesium (e.g., Rieke magnesium).

Reactivity and Stability Profile

Nucleophilic Behavior

Magnesium;1-phenylpyrazole;bromide acts as a strong nucleophile, attacking electrophilic centers such as carbonyl carbons. For example:
R2C=O+Mg(C9H7N2)BrR2C–O–Mg–C9H7N2+Br\text{R}_2\text{C=O} + \text{Mg(C}_9\text{H}_7\text{N}_2)\text{Br} \rightarrow \text{R}_2\text{C–O–Mg–C}_9\text{H}_7\text{N}_2 + \text{Br}^-
This reactivity is exploited in ketone and aldehyde functionalization .

Air and Moisture Degradation

The compound decomposes rapidly in air:
Mg(C9H7N2)Br+H2OC9H8N2+Mg(OH)Br\text{Mg(C}_9\text{H}_7\text{N}_2)\text{Br} + \text{H}_2\text{O} \rightarrow \text{C}_9\text{H}_8\text{N}_2 + \text{Mg(OH)Br}
Storage recommendations include sealed ampules under argon and refrigeration at –20°C.

Applications in Organic Synthesis

Heterocyclic Framework Construction

The reagent facilitates pyrazole ring functionalization. For instance, coupling with α,β-unsaturated ketones yields polycyclic pyrazolines, which are precursors to bioactive molecules .

Pharmaceutical Intermediates

Recent studies highlight its role in synthesizing:

  • Anticancer Agents: Pyrazole-chalcone hybrids (e.g., compound 5c ) inhibit lung cancer cell proliferation (GI₅₀ = 0.04 μM).

  • Antimicrobials: Aliphatic amide derivatives (e.g., compound 11 ) show efficacy against E. coli and S. aureus.

Table 2: Bioactive Derivatives Synthesized Using Pyrazole Grignard Reagents

Derivative ClassBiological ActivityTarget Organism/Cell Line
Pyrazolic ChalconesAnticancerA549 (lung cancer)
1-Acetyl-3,5-diphenylAntitubercularMycobacterium tuberculosis
3-Aryl-1H-pyrazolesChemotaxis InhibitionHuman neutrophils

Comparative Analysis with Related Grignard Reagents

Table 3: Magnesium;1-Phenylpyrazole;Bromide vs. Phenylmagnesium Bromide

PropertyMg;1-Phenylpyrazole;BrPhMgBr
Molecular FormulaC₉H₇BrMgN₂C₆H₅MgBr
Molecular Weight247.37 g/mol181.31 g/mol
Stability in THFModerate (degrades over days)High (weeks under Ar)
ApplicationsHeterocyclic synthesisBenzoic acid, triphenylphosphine

The pyrazole ligand enhances coordination to transition metals, making the reagent suitable for catalytic cycles in cross-coupling reactions .

Research Advancements and Future Directions

Recent Innovations

  • Catalytic Asymmetric Synthesis: Chiral pyrazole-Mg complexes enable enantioselective aldol reactions (e.g., 85% ee reported in 2023 ).

  • Green Chemistry: Solvent-free mechanochemical synthesis reduces THF usage by 70%, enhancing sustainability.

Unresolved Challenges

  • Low Thermal Stability: Degrades above 40°C, limiting industrial-scale applications.

  • Limited Bioavailability Studies: Most derivatives remain untested in in vivo models.

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